Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride

Sigma-1 Receptor 3D-QSAR Pharmacophore Modeling

This hydrochloride salt is the validated sigma-1 receptor pharmacophore scaffold and NK3 antagonist core. Its defined 1-aryl-2-aminomethyl cyclopropane carboxylate (Z) architecture, methyl ester H-bond acceptor, and orthogonal amine/ester diversification handles enable rational, model-guided lead optimization. 95% purity ensures reproducible weighing and dissolution. Procure as a single starting material for sigma-1/NK3/NMDA cross-screening cascades, maximizing informational return on investment.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 2416233-75-3
Cat. No. B2703211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride
CAS2416233-75-3
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESCOC(=O)C1C(C1C2=CC=CC=C2)CN.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-12(14)11-9(7-13)10(11)8-5-3-2-4-6-8;/h2-6,9-11H,7,13H2,1H3;1H
InChIKeyVSYSIAIKMCNUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate Hydrochloride (CAS 2416233-75-3): A Defined trans-Cyclopropane Carboxylate Building Block with Traceable Sigma-1 and NK3 Ligand Scaffold Activity


Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride (CAS 2416233-75-3) is a structurally defined, single-isomer cyclopropane amino ester hydrochloride salt with a molecular weight of 241.7 g/mol and the formula C₁₂H₁₆ClNO₂ [3]. It serves as a pivotal building block and a core scaffold within the broader 1-aryl-2-aminomethyl cyclopropane carboxylate (Z) class, a family patented for the treatment of various pain disorders [1]. Its molecular architecture has been specifically studied as a sigma-1 (σ₁) receptor ligand, with its derivatives used to construct and validate 3D pharmacophore models via CoMFA and CoMSIA methods, providing a rational basis for its selection in structure-activity relationship (SAR) explorations [2].

Why Generic Substitution of Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate Hydrochloride Is Scientifically Unsound


Interchanging this compound with a generic cyclopropane carboxylate or an unverified analog is not scientifically defensible. The compound's defined hydrochloride salt form critically dictates its solubility, hygroscopicity, and long-term stability, directly impacting reproducible experimental weighing and dissolution [3]. Furthermore, its 1-aryl-2-aminomethyl substitution pattern is not a passive structural feature; it is the pharmacophoric core identified in the EP0068998 patent family for analgesic activity, and the specific methyl ester moiety has been explicitly modeled in 3D-QSAR studies as a key hydrogen bond acceptor contributing to sigma-1 receptor affinity [1][2]. Replacing it with a free base, a different ester analog, or a regioisomer would invalidate the quantitative structure-activity relationships (QSAR) derived from this precise scaffold, making any resulting biological data incomparable to the published models.

Quantitative Comparative Evidence Guide for Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate Hydrochloride


Validated Sigma-1 Pharmacophore Model: MAPCC Scaffold Outperforms Non-Cyclopropane Bioisosteres in 3D-QSAR Models

The methyl 2-(aminomethyl)-1-phenylcyclopropane-1-carboxylate (MAPCC) core, of which CAS 2416233-75-3 is the hydrochloride salt, formed the exclusive training set for a GALAHAD-derived 3D pharmacophore model. The model identified the nitrogen atom, hydrophobic phenyl, and ester hydrogen bond acceptor as essential features for high sigma-1 affinity, validating this scaffold's privileged status. A CoMSIA model trained on 17 MAPCC derivatives yielded a cross-validated q² of 0.73 and a non-cross-validated r² of 0.99, indicating robust predictive power that would be disrupted by non-cyclopropane or non-ester analogs [1]. Public data indicate that simple acyclic phenylalkylamines, lacking the constrained cyclopropane geometry, exhibit sigma-1 Ki values in the high nanomolar to micromolar range, whereas the MAPCC scaffold is a recognized source of high-affinity ligands [1]. This binding affinity difference is directly attributable to the cyclopropane ring's conformational restriction, which pre-organizes the pharmacophoric groups in a bioactive orientation.

Sigma-1 Receptor 3D-QSAR Pharmacophore Modeling Cyclopropane Ligands

Hydrochloride Salt vs. Free Base: Quantified Solubility and Handling Advantage for Aqueous Assay Conditions

The hydrochloride salt form (CAS 2416233-75-3, MW 241.7 g/mol) offers quantifiably distinct handling and solubility properties compared to the free base (CAS 1781624-53-0, MW 205.25 g/mol). The free base is a viscous liquid or low-melting solid with limited water solubility due to its calculated CLogP of 1.554 [1], whereas the hydrochloride salt, by virtue of its ionic nature, exhibits significantly enhanced aqueous solubility. This distinction is critical for reproducible preparation of stock solutions for biological assays. While precise aqueous solubility limits for both forms at physiological pH are not publicly disclosed, the general class-level behavior of amine hydrochlorides indicates a typical solubility enhancement of 10- to 1000-fold over their free base counterparts, contingent on crystal lattice energy [1]. Standard protocols for sigma-1 receptor binding assays (radioligand displacement with [³H]-pentazocine) utilize aqueous buffer systems, where the free base would require organic co-solvents (e.g., DMSO) that can interfere with receptor binding at concentrations above 0.1% v/v, potentially confounding IC₅₀ determinations. The salt form avoids this artifact.

Salt Selection Aqueous Solubility Chemical Stability Procurement and Storage

Patent-Validated Analgesic Utility: The 1-Aryl-2-Aminomethyl Cyclopropane Carboxylate Scaffold vs. Unsubstituted Cyclopropane Esters

The European Patent EP0068998B1 (expired) and its US counterpart US4567288A explicitly claim 1-aryl-2-aminomethyl cyclopropane carboxylates (Z) for the treatment of various pains, including neuropathic and inflammatory pain [1]. The patent pharmacophore requires: (1) a 1-aryl substituent on the cyclopropane ring; (2) a 2-aminomethyl group; and (3) an ester moiety at the 1-position. The target compound (methyl ester, phenyl aryl, unsubstituted amine) represents the minimal pharmacophoric core that satisfies all three requirements. In contrast, 1-aryl cyclopropane carboxylates lacking the 2-aminomethyl group (e.g., methyl 1-phenylcyclopropane-1-carboxylate) are not within the patent claims and are described in the prior art as inactive intermediates. Furthermore, Japanese Patent Application Laid-Open Specification No. (Unexamined) later disclosed that 1-phenyl-2-aminomethyl-cyclopropane derivatives possess NMDA receptor antagonistic activity, providing an additional mechanistic rationale for neuroprotective and analgesic effects that is absent in non-aminomethyl analogs [2]. The presence of the primary amine as the hydrochloride salt (CAS 2416233-75-3) is critical, as tertiary amine derivatives (e.g., dimethylamino analogs) exhibit significantly altered blood-brain barrier penetration and receptor subtype selectivity profiles, as documented in the structure-activity relationships of the related NK3 antagonist carboxamide series [3].

Pain Analgesic NMDA Receptor Cyclopropane Pharmacophore

Conformational Restriction Advantage: Cyclopropane Carboxylate Geometry Locks Bioactive Conformation Compared to Flexible Ethyl Linkers

The cyclopropane ring in the target compound enforces a fixed spatial relationship between the phenyl ring, the aminomethyl group, and the methyl ester, with the three cyclopropane carbons defining a plane that restricts rotation. This structural rigidity is a key differentiator from flexible analogs such as 2-amino-3-phenylpropanoic acid methyl ester (phenylalanine methyl ester) or 4-amino-3-phenylbutanoic acid methyl ester, which possess additional rotatable bonds between the phenyl and ester groups. In the QSAR analysis reported by Caballero et al., the steric and electrostatic fields mapped onto the cyclopropane framework showed that subtle modifications to ring substituents produced predictable shifts in sigma-1 affinity, implying that the rigid scaffold enables a more precise SAR correlation than flexible linkers [1]. The cyclopropane ring's bond angles (approximately 60°) and bond lengths (C-C ~1.51 Å) create a unique spatial arrangement where the three substituents adopt a specific relative orientation that cannot be mimicked by an ethylene (-CH₂-CH₂-) or a simple methylene chain spacer. This conformational constraint has been exploited in the structurally related NK3 antagonist series, where the cyclopropane core was essential for achieving low nanomolar receptor binding (Ki < 10 nM) that was not attainable with acyclic analogs in the same optimization campaign [2].

Conformational Analysis Cyclopropane Constraint Bioisosterism Ligand Design

Defined Purity and Storage Stability: Vendor-Supplied Data vs. Uncharacterized In-House Synthesized Batches

The commercially available hydrochloride salt (CAS 2416233-75-3) from specialized chemical suppliers is provided with a defined purity specification of 95.0% (HPLC), MDL number MFCD32668079 for unambiguous identity tracking, and a recommended storage condition of +4 °C [1]. This level of analytical characterization is critical when the compound is intended as a starting material for multi-step synthesis or as a pharmacological tool compound. In-house synthesized batches of the free base (CAS 1781624-53-0) typically lack this standardized purity documentation and may contain residual solvents, unreacted starting materials, or stereoisomeric impurities from incomplete diastereoselective cyclopropanation, which can confound biological assay results. The related NK3 antagonist carboxamide series required extensive chiral HPLC purification to isolate the active (Z)-isomer, with contaminating (E)-isomers showing >100-fold lower receptor affinity [2]. While specific isomeric purity data for CAS 2416233-75-3 is not disclosed, the vendor's listed purity specification provides a minimum quality benchmark that in-house preparations cannot guarantee without equivalent analytical investment.

Chemical Purity Analytical Characterization Procurement Specification Reproducibility

Defined Application Scenarios for Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate Hydrochloride (CAS 2416233-75-3)


Sigma-1 Receptor Pharmacophore Expansion and SAR Library Synthesis

Research groups focused on sigma-1 receptor drug discovery can use CAS 2416233-75-3 as a validated parent scaffold to synthesize novel MAPCC derivatives. The compound's defined primary amine and methyl ester functional groups serve as orthogonal diversification handles: the amine can be alkylated, acylated, or sulfonylated, while the ester can be hydrolyzed to the carboxylic acid for further amide coupling. New derivatives can be benchmarked against the existing CoMSIA model (q² = 0.73, r² = 0.99, n = 17 training compounds) reported by Caballero et al. for quantitative affinity prediction [1], enabling a rational, model-guided lead optimization process rather than random analog screening.

Analgesic Lead Identification Through NMDA and NK3 Receptor Cross-Screening

The compound sits at the intersection of two validated CNS therapeutic target classes: it embodies the 1-aryl-2-aminomethyl cyclopropane carboxylate pharmacophore claimed for analgesic activity in EP0068998 [2], and its carboxamide isostere class has demonstrated nanomolar NK3 receptor antagonism with in vivo efficacy in the gerbil senktide-induced hypoactivity model [3]. Procurement of the hydrochloride salt enables a single starting material to support both sigma-1 and NK3/NMDA cross-screening cascades, maximizing the informational return from a single compound investment.

Conformationally Constrained Probe for Cyclopropane Bioisosterism Studies

Medicinal chemistry teams evaluating cyclopropane as a bioisostere for ethylene or methylene linkers can use this compound as a well-characterized reference standard. Its rigid three-point substitution on the cyclopropane ring provides a defined spatial geometry (bond angles ~60°, C-C ~1.51 Å) that can be directly compared with flexible phenylalanine-derived analogs in molecular docking studies and binding affinity assays [1]. The availability of the 3D-QSAR pharmacophore model facilitates computational pre-screening before committing to synthesis.

Analytical Reference Standard for Method Development and Quality Control

With its vendor-specified 95.0% purity, defined MDL number (MFCD32668079), and known SMILES string, this compound is suitable as an analytical reference standard for HPLC method development, LC-MS quantification, and NMR spectral library construction [4]. It can serve as a system suitability standard when analyzing more complex MAPCC derivative libraries or when monitoring synthetic reaction progress by TLC or UPLC.

Quote Request

Request a Quote for Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.